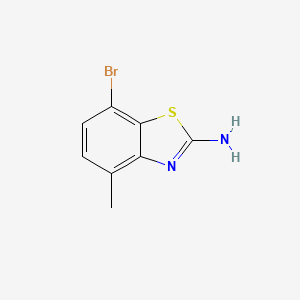
2-Amino-7-bromo-4-methylbenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-bromo-4-methylbenzothiazole is a chemical compound with the molecular formula C8H7BrN2S and a molecular weight of 243.12 .
Molecular Structure Analysis
The molecular structure of 2-Amino-7-bromo-4-methylbenzothiazole consists of a benzothiazole ring substituted with an amino group at the 2-position, a bromo group at the 7-position, and a methyl group at the 4-position .Chemical Reactions Analysis
Benzothiazoles, including 2-Amino-7-bromo-4-methylbenzothiazole, are key components in the design of biologically active compounds . They are often used in one-pot multicomponent reactions, which are characterized by high yields of the target products in a relatively short reaction time .Physical And Chemical Properties Analysis
2-Amino-7-bromo-4-methylbenzothiazole has a molecular weight of 243.12 . Further physical and chemical properties are not specified in the available literature.Scientific Research Applications
Intramolecular and Supramolecular Interactions
Compounds derived from 2-aminobenzothiazole variants, including 2-Amino-7-bromo-4-methylbenzothiazole, have been structurally characterized to describe hypervalent interactions (CO⋯S, S⋯S), hydrogen bonds, and van der Waals contacts. These interactions are significant for the supramolecular arrangements present in crystal structures, indicating the potential of such compounds in designing new materials and understanding molecular electronics (Navarrete-Vázquez et al., 2012).
Antitumor Properties
2-Aminothiazole derivatives, including those structurally related to 2-Amino-7-bromo-4-methylbenzothiazole, have been explored for their antitumor activities. These compounds exhibit potent antitumor properties in vitro and in vivo, highlighting their potential as therapeutic leads for cancer treatment. For instance, specific 2-aminothiazole sublibraries have shown significant antitumor activities against human lung cancer and glioma cell lines, underscoring their relevance in cancer research (Li et al., 2016).
Analytical Chemistry Applications
2-Amino-4-methylbenzothiazole, closely related to the chemical , has been analyzed by HPLC for quantitative analysis. This methodology provides a rapid and accurate way to determine concentrations of such compounds, which could be pivotal for pharmacokinetics and environmental monitoring studies (Yuan, 2011).
Antimicrobial and Antioxidant Activities
The molecular structure and coordination complexes of 2-amino-6-methylbenzothiazole and its metal complexes have been determined, showing significant antimicrobial, antioxidant, and enzyme inhibition activities. This research signifies the compound's utility in developing new antimicrobial and antioxidant agents, which could be valuable in pharmaceutical and agricultural applications (Gul et al., 2020).
Surface Enhanced Raman Scattering (SERS)
The adsorption of 2-amino-4-methylbenzothiazole on colloidal silver particles has been studied through SERS, providing insights into the molecular interaction of thiazoles with metal surfaces. This study is crucial for developing SERS-based sensors and understanding the surface chemistry of thiazole compounds (Sarkar et al., 2005).
Corrosion Inhibition
The synergistic interaction of 2-amino-4-methyl benzothiazole (AMBT) derivatives has been demonstrated to enhance the corrosion protection of mild steel in acidic environments. This application is particularly relevant in the field of materials science, where preventing corrosion is of paramount importance (Shainy et al., 2017).
Future Directions
The future directions for research on 2-Amino-7-bromo-4-methylbenzothiazole and similar compounds are likely to focus on their potential applications in medicinal chemistry and pharmacology . The development of green synthesis methods, which are environmentally friendly and cost-effective, is also a promising area of research .
properties
IUPAC Name |
7-bromo-4-methyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSELEMFWTDAHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)SC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-7-bromo-4-methylbenzothiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2513743.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)pteridin-4-amine](/img/structure/B2513746.png)
![4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)
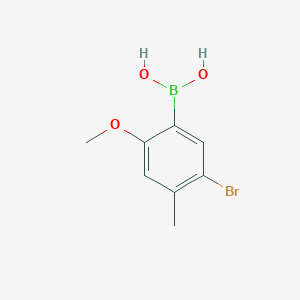
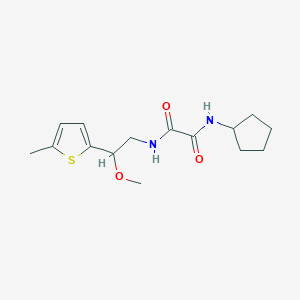

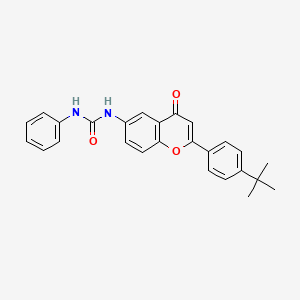
![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide](/img/structure/B2513756.png)
![3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2513758.png)
![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2513759.png)
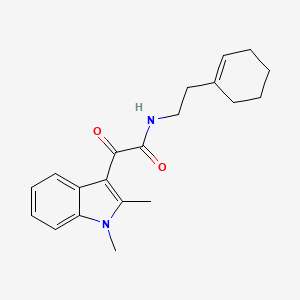
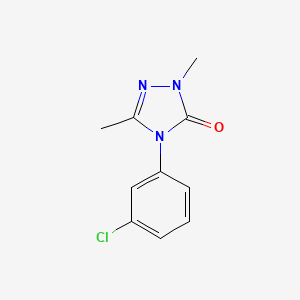
![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-phenyloxane-4-carbonyl)azetidine](/img/structure/B2513765.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2513766.png)